molecular formula C10H10O2 B1335874 5-Hydroxy-2-tetralone CAS No. 35697-10-0

5-Hydroxy-2-tetralone

Cat. No.: B1335874
CAS No.: 35697-10-0
M. Wt: 162.18 g/mol
InChI Key: SPOWVZSMEMISBG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-tetralone (CAS: 35697-10-0) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Structurally, it consists of a tetralin backbone (a fused bicyclic system of benzene and cyclohexene) with a ketone group at position 2 and a hydroxyl group at position 4. Its InChI key is 1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2, highlighting the positions of functional groups .

The compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals and fine chemicals. However, its applications are less explicitly documented compared to its analogs, such as methoxy- or chloro-substituted tetralones.

Properties

IUPAC Name

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWVZSMEMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408361
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-10-0
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-tetralone can be achieved through several methods. One common approach involves the hydroxylation of 2-tetralone. This can be done using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid. Another method involves the use of hydroxyquinones, where the quinone undergoes a series of reactions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The process may involve the use of solvents like benzene and catalysts such as aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

5-Hydroxy-2-tetralone and its derivatives have been synthesized and studied for their pharmacological properties. The following sections outline key medicinal applications.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain synthesized tetralone derivatives had a potent inhibitory effect on HepG2 liver cancer cells, reducing cell proliferation without noticeable side effects on vital organs .

Central Nervous System Agents

Some derivatives of this compound have been explored as potential treatments for neurological disorders. These compounds are being investigated for their ability to interact with neurotransmitter systems, potentially offering therapeutic effects in conditions like depression and anxiety .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Studies indicate that specific tetralone derivatives possess antibacterial and antifungal activities, which could be harnessed to develop new antibiotics .

Analytical Applications

This compound is utilized in various analytical techniques, primarily due to its fluorescence properties.

Fluorescence Detection

The compound serves as a reagent in fluorescence-based assays for determining hexoses and oligosaccharides. This application is particularly valuable in biochemical research where precise quantification of sugars is required .

High-Performance Liquid Chromatography (HPLC)

In HPLC methods, this compound is used as an internal standard for the quantification of other compounds in biological samples, such as urine analysis for drug metabolites . This enhances the accuracy and reliability of the analytical results.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds, which are crucial in drug development.

Synthesis of Chiral Compounds

The compound has been employed in the synthesis of chiral oxathiane derivatives, which are important in pharmaceutical applications due to their biological activity .

Derivatives with Enhanced Efficacy

Research indicates that modifications to the this compound structure can lead to derivatives with improved pharmacological profiles, making them suitable candidates for further drug development .

Study on Anticancer Effects

A notable study investigated the anticancer effects of a specific derivative of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Study Cell Line Effect Reference
Anticancer EffectsHepG2 (Liver Cancer)Significant reduction in cell proliferation

Fluorescence Assay Development

Another study focused on developing a fluorescence assay using this compound to detect oligosaccharides in complex biological samples, demonstrating its utility in analytical chemistry .

Application Type Outcome Reference
Fluorescence AssayOligosaccharide DetectionHigh sensitivity and specificity

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-tetralone involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its hydroxyl group plays a crucial

Biological Activity

5-Hydroxy-2-tetralone (C10H10O2) is an organic compound belonging to the class of tetralones, characterized by a hydroxyl group at the 5-position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound exhibits significant biochemical properties that influence its interaction with biological systems. Key properties include:

  • Enzyme Interactions : The compound interacts with various enzymes such as oxidoreductases and hydrolases. Its hydroxyl group is crucial for forming hydrogen bonds, which can lead to enzyme inhibition or activation.
  • Cellular Effects : It modulates cellular processes by influencing cell signaling pathways and gene expression. This modulation occurs through interactions with kinases, phosphatases, and transcription factors.

The biological activity of this compound is mediated through several mechanisms:

  • Binding Interactions : The hydroxyl group facilitates binding to amino acid residues in enzymes, affecting their activity.
  • Gene Expression Modulation : By interacting with transcription factors, the compound can alter gene expression profiles, impacting various cellular functions.

Biological Activities

Research has identified several noteworthy biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Research has shown that tetralone derivatives can inhibit macrophage activation and reduce inflammatory cytokine production. For instance, certain derivatives have been found to significantly inhibit reactive oxygen species (ROS) and cytokine expression in inflammatory models .
  • Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects on cancer cell lines. For example, compounds derived from tetralones have demonstrated potent inhibitory effects against KB cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • A study indicated that specific tetralone derivatives inhibited macrophage migration inhibitory factor (MIF) tautomerase activity, which is linked to inflammatory responses. Compounds tested showed reduced production of TNF-α and IL-6 cytokines in macrophages .
  • Another investigation highlighted the cytotoxic effects of tetralone derivatives on various cancer cell lines, showing IC50 values ranging from 1.33 µM to 17.0 µM depending on the specific derivative tested .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound TestedIC50/EffectReference
AntimicrobialThis compoundActive against several pathogens
Anti-inflammatoryCompound (24)Inhibited TNF-α production
CytotoxicityCompound (12)IC50 = 503.4 µM
CytotoxicityCompound (1)IC50 = 1.95 µM

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-Hydroxy-2-tetralone and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Key Applications
This compound C₁₀H₁₀O₂ 162.19 35697-10-0 -OH (C5), -C=O (C2) Pharmaceutical intermediates
5-Methoxy-2-tetralone C₁₁H₁₂O₂ 176.21 32940-15-1 -OCH₃ (C5), -C=O (C2) Intermediate for Rotigotine synthesis
5-Hydroxy-1-tetralone C₁₀H₁₀O₂ 162.19 28315-93-7 -OH (C5), -C=O (C1) Limited data; structural isomer
6-Hydroxy-1-tetralone C₁₀H₁₀O₂ 162.19 Not provided -OH (C6), -C=O (C1) Safety studies (JIS Z 7253:2019)
5-Chloro-2-tetralone C₁₀H₉ClO 180.63 Not provided -Cl (C5), -C=O (C2) Reactive intermediate in halogenation
Key Observations:

Functional Group Effects: this compound vs. 5-Methoxy-2-tetralone: The hydroxyl (-OH) group in this compound is replaced by a methoxy (-OCH₃) group in the latter. This substitution reduces polarity and hydrogen-bonding capacity, enhancing lipophilicity and stability in organic solvents. Methoxy derivatives are often preferred in drug synthesis due to improved pharmacokinetics . 5-Hydroxy-1-tetralone: A positional isomer with the ketone at C1 instead of C2.

Molecular Weight and Reactivity :

  • Chloro-substituted analogs (e.g., 5-Chloro-2-tetralone ) exhibit higher molecular weights and distinct reactivity profiles. The electronegative chlorine atom facilitates nucleophilic substitution reactions, unlike hydroxyl or methoxy groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-2-tetralone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of substituted phenols followed by catalytic hydrogenation. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃ for acylation), solvent polarity (e.g., dichloromethane vs. toluene), and hydrogen pressure (1–3 atm for Pd/C-catalyzed hydrogenation). Yields vary significantly with temperature control; excessive heat during cyclization can lead to byproducts like decarboxylated derivatives. Optimization studies recommend stepwise monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for a singlet (~1.8 ppm) corresponding to the tetralone methylene group and a broad peak (~5.5 ppm) for the hydroxyl proton.
  • 13C NMR : The carbonyl carbon appears at ~207 ppm, while aromatic carbons range between 110–130 ppm.
  • IR : Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency (expected m/z: 164.0837 for C₁₀H₁₀O₂) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Adopt general organic compound safety practices:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Ensure fume hood ventilation during synthesis to prevent inhalation of vapors.
  • Store in airtight containers away from oxidizers.
    Emergency protocols (e.g., spill cleanup with inert adsorbents) align with JIS Z 7253 standards for structurally similar tetralones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) of this compound across studies?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (>98% purity threshold) to rule out impurities affecting melting point variability.
  • Solubility Trials : Replicate experiments in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures.
  • Inter-lab Collaboration : Share samples between labs to isolate instrumentation biases.
    Discrepancies often arise from crystallization conditions or hygroscopicity; lyophilization and Karl Fischer titration can clarify moisture content .

Q. What strategies optimize the regioselectivity of this compound derivatives during functionalization reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group with TMSCl to direct electrophilic substitution to the para position.
  • Catalyst Design : Use chiral ligands (e.g., BINAP) with Pd catalysts for asymmetric alkylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the ketone.
    Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. How can computational chemistry methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Estimation : Use quantum mechanical calculations (e.g., COSMO-RS) to predict protonation states. The hydroxyl group’s pKa is ~10.2, making it deprotonated in basic conditions.
  • Degradation Pathways : Molecular dynamics simulations identify hydrolysis-prone bonds.
    Experimental validation via UV-Vis spectroscopy at pH 2–12 confirms computational predictions .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, temperature).
  • ANOVA : Identify significant factors (e.g., temperature contributes 65% to yield variance).
  • Regression Models : Polynomial equations optimize conditions (e.g., yield = 0.8X₁ + 0.2X₂ − 0.1X₁X₂).
    Pilot studies with triplicate runs ensure reproducibility .

Contradiction Analysis & Theoretical Frameworks

Q. How should researchers address conflicting bioactivity results for this compound derivatives in antimicrobial assays?

  • Methodological Answer :

  • Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to clarify selectivity.
  • Synergy Studies : Combine derivatives with known antibiotics (e.g., ampicillin) to assess potentiation.
  • Mechanistic Studies : Use fluorescence microscopy to evaluate membrane disruption vs. intracellular target inhibition.
    Contradictions may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) .

Data Presentation & Validation

Q. What criteria ensure methodological rigor in reporting this compound research?

  • Methodological Answer :

  • Transparency : Disclose all reaction conditions (e.g., inert atmosphere use, exact stoichiometry).
  • Reproducibility : Provide NMR raw data (FID files) and chromatograms in supplementary materials.
  • Peer Review : Submit to journals requiring FAIR data principles (Findable, Accessible, Interoperable, Reusable).
    Cross-check spectral data against databases like SciFinder or Reaxys .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-tetralone
Reactant of Route 2
5-Hydroxy-2-tetralone

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